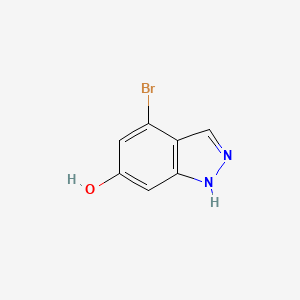

4-Bromo-1H-indazol-6-ol

Descripción

BenchChem offers high-quality 4-Bromo-1H-indazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1H-indazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-bromo-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEDVJFAFWXQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646153 | |

| Record name | 4-Bromo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-75-2 | |

| Record name | 4-Bromo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1H-indazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-Bromo-1H-indazol-6-ol, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a thorough understanding for researchers and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in pharmaceutical research due to their diverse biological activities. The fused bicyclic system, consisting of a benzene ring and a pyrazole ring, serves as a "privileged scaffold" in medicinal chemistry, meaning it can interact with a wide range of biological targets.[1][2] Numerous indazole-containing molecules have been developed as therapeutic agents, including treatments for cancer, inflammation, and neurological disorders.[1][3]

The introduction of halogen atoms, such as bromine, onto the indazole core can significantly modulate a compound's physicochemical properties, including its lipophilicity and metabolic stability, and can provide a handle for further synthetic modifications.[4] The additional presence of a hydroxyl group, as in 4-Bromo-1H-indazol-6-ol, offers a potential site for hydrogen bonding interactions with biological targets, which can be crucial for binding affinity and selectivity.

This guide will focus on a logical and efficient synthetic pathway to 4-Bromo-1H-indazol-6-ol and detail the analytical techniques used to confirm its structure and purity.

Synthesis of 4-Bromo-1H-indazol-6-ol: A Two-Step Approach

The synthesis of 4-Bromo-1H-indazol-6-ol can be efficiently achieved through a two-step process, commencing with the synthesis of a key intermediate, 4-Bromo-6-fluoro-1H-indazole, followed by a nucleophilic aromatic substitution to introduce the hydroxyl group.

Step 1: Synthesis of 4-Bromo-6-fluoro-1H-indazole

The synthesis of the fluoro-intermediate is based on the Leimgruber-Batcho indole synthesis methodology, which is a cost-effective and high-yielding approach for preparing substituted indazoles.[5] The process begins with the reaction of 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, such as pyrrolidine, to form an enamine intermediate. This is followed by a reductive cyclization to yield the indazole core.

Experimental Protocol: Synthesis of 4-Bromo-6-fluoro-1H-indazole [5][6]

-

Step 1a: Formation of the Enamine Intermediate

-

In a round-bottom flask, dissolve 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene in dioxane.

-

Sequentially add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to the solution.

-

Heat the reaction mixture at 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude enamine intermediate.

-

-

Step 1b: Reductive Cyclization

-

To a solution of the crude enamine intermediate in a mixture of methanol and tetrahydrofuran (THF), add Raney nickel.

-

Cool the mixture to 0 °C and slowly add hydrazine monohydrate.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield 4-Bromo-6-fluoro-1H-indazole.

-

Causality Behind Experimental Choices:

-

Leimgruber-Batcho Method: This method is chosen for its efficiency and mild reaction conditions, making it suitable for the synthesis of substituted indazoles.[5]

-

Raney Nickel and Hydrazine: This combination is a classic and effective reagent system for the reduction of a nitro group and subsequent cyclization to form the indazole ring.[5][6]

-

Column Chromatography: This purification technique is essential to isolate the desired product from any unreacted starting materials or side products, ensuring high purity for the subsequent step.

Diagram of the Synthetic Workflow for 4-Bromo-6-fluoro-1H-indazole

Caption: Workflow for the synthesis of the key intermediate.

Step 2: Nucleophilic Aromatic Substitution to Yield 4-Bromo-1H-indazol-6-ol

The conversion of 4-Bromo-6-fluoro-1H-indazole to the final product, 4-Bromo-1H-indazol-6-ol, is achieved through a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the indazole ring system activates the C-F bond towards nucleophilic attack by a hydroxide source.

Experimental Protocol: Synthesis of 4-Bromo-1H-indazol-6-ol

-

Step 2a: Hydrolysis of the Fluoro Group

-

In a suitable solvent such as aqueous dioxane or dimethyl sulfoxide (DMSO), dissolve 4-Bromo-6-fluoro-1H-indazole.

-

Add a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Step 2b: Work-up and Purification

-

Neutralize the reaction mixture with an aqueous acid solution (e.g., HCl) to a slightly acidic pH.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4-Bromo-1H-indazol-6-ol.

-

Causality Behind Experimental Choices:

-

Nucleophilic Aromatic Substitution: This is a standard and effective method for the conversion of an activated aryl fluoride to a phenol. The choice of a strong base like NaOH or KOH provides the hydroxide nucleophile.

-

Acidic Work-up: Neutralization is crucial to protonate the resulting phenoxide ion to yield the final hydroxyl product and to quench any remaining base.

-

Purification: Recrystallization or chromatography is necessary to remove any inorganic salts and unreacted starting material, yielding a high-purity final product.

Diagram of the Conversion to 4-Bromo-1H-indazol-6-ol

Caption: Conversion of the fluoro-intermediate to the final product.

Characterization of 4-Bromo-1H-indazol-6-ol

The structural confirmation and purity assessment of the synthesized 4-Bromo-1H-indazol-6-ol are critical. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons with characteristic chemical shifts and coupling patterns for the indazole ring. A broad singlet for the N-H proton and a singlet for the O-H proton (exchangeable with D₂O). |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the indazole core, with the carbon bearing the bromine atom showing a characteristic chemical shift. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a bromine atom. |

| IR Spec. | Absorption bands characteristic of N-H and O-H stretching, as well as C=C and C-N stretching vibrations of the aromatic indazole ring. |

Note: Specific spectral data for 4-Bromo-1H-indazol-6-ol is not widely available in public literature and would typically be generated and confirmed in a research setting.

Applications in Drug Development

Bromo-substituted indazoles are valuable intermediates in the synthesis of various pharmacologically active molecules.[1] They are particularly prominent as core structures in the development of kinase inhibitors for cancer therapy.[3] The bromine atom can serve as a synthetic handle for introducing further molecular complexity through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[7]

4-Bromo-1H-indazol-6-ol, with its reactive bromine atom and hydrogen-bonding hydroxyl group, is a promising building block for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The indazole scaffold is known to interact with the ATP-binding site of many kinases, and the substituents at the 4- and 6-positions can be tailored to achieve potency and selectivity for specific kinase targets.

Diagram of 4-Bromo-1H-indazol-6-ol as a Kinase Inhibitor Building Block

Caption: Role in the synthesis of potential kinase inhibitors.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of 4-Bromo-1H-indazol-6-ol. The detailed protocols, rooted in established chemical principles, provide a clear roadmap for its synthesis. The characterization methods described are essential for verifying the identity and purity of the final compound. As a versatile building block, 4-Bromo-1H-indazol-6-ol holds significant potential for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide serves as a valuable resource for researchers and scientists engaged in the exploration of new chemical entities for drug discovery.

References

-

FAQ. How to Prepare 4-BROMO-6-FLUORO (1H)INDAZOLE: A Useful Indole Derivative. [Link]

-

Modern Drug Discovery. The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. [Link]

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

PubMed Central. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link]

-

苏州奥佰医药 (Suzhou Aobai Pharmaceutical). 4-bromo-1H-indazole-6-carboxylic acid. [Link]

-

PubChem. 4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole. [Link]

-

The Journal of Organic Chemistry - ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]

-

PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

-

PubChem. 4-bromo-1H-indazole. [Link]

-

Taylor & Francis. Indazole – Knowledge and References. [Link]

-

NIH. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

-

NIST WebBook. Benzenamine, 4-bromo-. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]

- 5. Page loading... [guidechem.com]

- 6. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1H-indazol-6-ol

Abstract: This document provides a comprehensive technical overview of the key physicochemical properties of 4-Bromo-1H-indazol-6-ol, a substituted indazole of significant interest in medicinal chemistry and drug discovery. Indazole derivatives are recognized as privileged structures in pharmacology, forming the core of numerous therapeutic agents.[1] This guide moves beyond a simple data sheet to offer a deeper understanding of the structural rationale behind the compound's expected properties and provides detailed, field-proven experimental protocols for their empirical determination. Given that 4-Bromo-1H-indazol-6-ol is a specialized research compound, this paper synthesizes data from structurally analogous molecules to establish a predictive baseline, while emphasizing the robust methodologies required for definitive characterization in a research and development setting.

Molecular Profile and Structural Analysis

4-Bromo-1H-indazol-6-ol (CAS No. 885518-75-2) is a heterocyclic compound featuring an indazole core functionalized with both a bromine atom and a hydroxyl group.[2] This specific substitution pattern is critical as it imparts a unique combination of electronic and steric properties that govern its behavior in chemical and biological systems.

-

Molecular Formula: C₇H₅BrN₂O

-

Molecular Weight: 213.03 g/mol

-

Chemical Structure: (Self-generated image, not from search results)

The core functional groups dictate the compound's physicochemical nature:

-

Indazole Ring: A bicyclic aromatic system containing two adjacent nitrogen atoms. The pyrrolic-type nitrogen (N1) possesses a proton that can participate in hydrogen bonding and contributes to the molecule's acidic/basic character.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group at position 6 is a key feature. It is expected to be acidic, act as a strong hydrogen bond donor and acceptor, and significantly influence aqueous solubility and interactions with biological targets.

-

Bromo Group (-Br): The bromine atom at position 4 is an electron-withdrawing group that also increases the molecule's lipophilicity and molecular weight. Its position can influence the acidity of the nearby N-H and O-H protons.

Predicted Physicochemical Properties

Direct experimental data for 4-Bromo-1H-indazol-6-ol is not widely published. The following table summarizes predicted properties based on its structure and comparative data from closely related analogs. This predictive approach is a cornerstone of early-stage drug discovery, allowing for the prioritization of compound synthesis and characterization.

| Property | Predicted Value | Rationale & Comparative Insights |

| Melting Point (°C) | > 200 °C | The presence of both N-H and O-H groups allows for extensive intermolecular hydrogen bonding, typically leading to high melting points. For comparison, the related compound 4-Bromo-6-chloro-1H-indazole has a melting point of 219-221 °C.[1] |

| Aqueous Solubility | Sparingly Soluble | While the hydroxyl and indazole groups can hydrogen bond with water, the overall aromatic system and the bromine atom contribute to low aqueous solubility. Solubility is expected to be highly pH-dependent.[3] |

| pKa (Acidic/Basic) | pKa₁ ≈ 7-9 (Phenol)pKa₂ ≈ 2-4 (Indazole N-H) | The hydroxyl group is expected to be the primary acidic center, similar to other phenols. The indazole ring system itself can be protonated or deprotonated. These values are critical as they determine the molecule's charge state at physiological pH (≈7.4).[4] |

| logP (Lipophilicity) | 2.0 - 2.5 | The bromine atom significantly increases lipophilicity. For context, 4-bromo-1H-indazole has a calculated XLogP of 2.2, and 4-bromo-6-chloro-1H-indazole has an XLogP3 of 2.9.[5][6] The addition of a hydroxyl group will slightly decrease the logP compared to these analogs. |

Experimental Determination of Physicochemical Properties

Accurate empirical data is non-negotiable for progressing a compound through the drug development pipeline. The following sections detail the gold-standard methodologies for determining the most critical physicochemical parameters.

Aqueous Solubility Determination

Causality: Aqueous solubility is a master variable in drug discovery, directly impacting oral bioavailability and the feasibility of intravenous formulation.[3] We must distinguish between thermodynamic solubility, the true equilibrium value, and kinetic solubility, a high-throughput measure of how readily a compound precipitates from a stock solution (often DMSO).[7][8] For definitive characterization, thermodynamic solubility is required.

Protocol: Equilibrium Shake-Flask Method [3][9]

This method remains the most reliable for determining thermodynamic solubility.[8]

-

Preparation: Add an excess amount of solid 4-Bromo-1H-indazol-6-ol to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). The excess solid is crucial to ensure a saturated solution is formed.[8]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached between the dissolved and solid-state compound.

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Caption: Conceptual Logic for pKa Determination from a Titration Curve.

Lipophilicity (logP) Determination

Causality: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (P) measures the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. [10]LogP is the base-10 logarithm of this value and is a central component of drug-likeness rules like Lipinski's "Rule of Five". [11] Protocol: Shake-Flask Method for logP [10][11]

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD determination).

-

Partitioning: Add a known amount of the compound (e.g., from a DMSO stock) to a vial containing a precise volume of both the saturated n-octanol and saturated aqueous phases. [11]3. Equilibration: Seal the vial and shake or rotate it gently for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached. [11]4. Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the octanol and aqueous layers using a suitable method like LC-MS. [11]6. Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the log₁₀ of this value. [12]

Caption: Workflow for Shake-Flask logP Determination.

Safety and Handling

As a novel research chemical, 4-Bromo-1H-indazol-6-ol should be handled with care, assuming it possesses hazards similar to its structural analogs until proven otherwise. Safety data for related compounds indicate the following potential hazards:

-

Hazard Classifications: May be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, cause serious eye irritation, and may cause respiratory irritation (STOT SE 3). [13][14]* Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [15] * P280: Wear protective gloves, protective clothing, eye protection, and face protection. [15] * P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [13] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [13]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [15]Keep in a tightly sealed container in a dry, dark place, preferably refrigerated (2-8°C).

-

Conclusion

4-Bromo-1H-indazol-6-ol is a promising scaffold for chemical biology and drug discovery. While its definitive physicochemical profile requires empirical validation, a robust predictive framework can be established through the analysis of its functional groups and comparison with known analogs. Its properties are dominated by the potential for strong hydrogen bonding, a phenolic acidity, and moderate-to-high lipophilicity. The experimental protocols detailed in this guide—for solubility, pKa, and logP—represent the essential, self-validating systems required to generate the high-quality data needed to inform rational drug design and advance new chemical entities from the bench to preclinical development.

References

Sources

- 1. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 2. 186407-74-9|4-Bromo-1H-indazole|BLD Pharm [bldpharm.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. enamine.net [enamine.net]

- 12. acdlabs.com [acdlabs.com]

- 13. fishersci.de [fishersci.de]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to 4-Bromo-1H-indazol-6-ol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1H-indazol-6-ol, a crucial heterocyclic building block in the field of medicinal chemistry. This document details its chemical identity, molecular structure, physicochemical properties, and key applications in the synthesis of pharmacologically active compounds. A detailed, plausible synthetic protocol is provided, alongside an exploration of its role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Significance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for three-dimensional diversity and strategic placement of functional groups to interact with various biological targets. The strategic incorporation of substituents, such as the bromo and hydroxyl groups in 4-Bromo-1H-indazol-6-ol, provides medicinal chemists with versatile handles for molecular elaboration and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on the 4-bromo-6-hydroxy substituted indazole, a key intermediate for the synthesis of a new generation of targeted therapies.

Chemical Identity and Molecular Structure

Molecular Formula: C₇H₅BrN₂O[1]

Molecular Weight: 213.03 g/mol [1]

IUPAC Name: 4-bromo-1H-indazol-6-ol

SMILES: OC1=CC2=C(C=NN2)C(Br)=C1[1]

The molecular structure of 4-Bromo-1H-indazol-6-ol is characterized by an indazole ring system with a bromine atom at the C4 position and a hydroxyl group at the C6 position. This specific substitution pattern is crucial for its utility in synthetic chemistry, offering distinct points for chemical modification.

Table 1: Physicochemical Properties of 4-Bromo-1H-indazol-6-ol

| Property | Value | Source |

| Molecular Weight | 213.03 g/mol | [1] |

| Molecular Formula | C₇H₅BrN₂O | [1] |

| Appearance | White to off-white crystalline powder | |

| Storage | 2-8°C, Sealed in dry conditions | [2] |

digraph "4-Bromo-1H-indazol-6-ol" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0.5,1.299!"]; N2 [label="N", pos="-0.5,1.299!"]; C3 [label="C", pos="-1,0!"]; C3a [label="C", pos="0,0!"]; C4 [label="C", pos="0.5,-1.299!"]; C5 [label="C", pos="-0.5,-1.299!"]; C6 [label="C", pos="-1.5,-0.866!"]; C7 [label="C", pos="-1.5,0.866!"]; Br [label="Br", pos="1.5,-2.165!"]; O [label="O", pos="-2.5,-1.732!"]; H1[label="H", pos="1,2.165!"]; H_C3 [label="H", pos="-1.5, -0.866!"]; H_C5 [label="H", pos="-0.5, -2.165!"]; H_C7 [label="H", pos="-2.0, 1.732!"]; H_O [label="H", pos="-3.0, -0.866!"];

// Bonds N1 -- N2 [len=1.0]; N2 -- C3 [len=1.0]; C3 -- C3a [len=1.0]; C3a -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C7 [len=1.0]; C7 -- N1 [len=1.0]; C3a -- C7 [len=1.0]; C4 -- Br [len=1.0]; C6 -- O [len=1.0]; N1 -- H1[len=0.8]; C3 -- H_C3 [len=0.8]; C5 -- H_C5 [len=0.8]; C7 -- H_C7 [len=0.8]; O -- H_O [len=0.8];

}

Caption: Molecular Structure of 4-Bromo-1H-indazol-6-ol.

Synthesis of 4-Bromo-1H-indazol-6-ol: A Plausible Synthetic Route

While specific, detailed protocols for the synthesis of 4-Bromo-1H-indazol-6-ol are not abundantly available in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted indazoles. The following proposed synthesis starts from the commercially available 4-bromo-2-fluoro-6-nitroaniline.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 4-Bromo-1H-indazol-6-ol.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-Bromo-6-amino-1H-indazole from 4-Bromo-2-fluoro-6-nitroaniline

-

Diazotization: To a stirred solution of 4-bromo-2-fluoro-6-nitroaniline (1.0 eq) in a suitable solvent such as a mixture of acetic acid and propionic acid, add sodium nitrite (1.1 eq) portion-wise at 0-5 °C. Stir the mixture for 1-2 hours at this temperature to form the corresponding diazonium salt.

-

Reduction and Cyclization: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water and basify with a concentrated sodium hydroxide solution to a pH of 8-9. The resulting precipitate is filtered, washed with water, and dried to afford crude 4-bromo-6-amino-1H-indazole. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-Bromo-1H-indazol-6-ol from 4-Bromo-6-amino-1H-indazole (Sandmeyer-type reaction)

-

Diazotization: Suspend 4-bromo-6-amino-1H-indazole (1.0 eq) in a mixture of dilute sulfuric acid and water. Cool the suspension to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature.

-

Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. The diazonium salt will decompose upon heating to yield the corresponding phenol. Maintain the temperature for 1-2 hours to ensure complete conversion.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-Bromo-1H-indazol-6-ol can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

4-Bromo-1H-indazol-6-ol is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom at the C4 position is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The hydroxyl group at the C6 position can be used as a handle for ether or ester formation, or as a hydrogen bond donor to interact with biological targets.

Key Therapeutic Areas:

-

Oncology: A significant application of indazole derivatives is in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole scaffold can be elaborated to create potent and selective inhibitors of various kinases, including those involved in cell proliferation, angiogenesis, and metastasis. The 4-bromo-6-hydroxy substitution pattern of the title compound provides a key starting point for the synthesis of such inhibitors.

-

Neurology: Indazole-based compounds have also shown promise in the treatment of neurological disorders.[4] Their ability to interact with various receptors and enzymes in the central nervous system makes them attractive candidates for the development of new treatments for conditions such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.

-

Antibacterial Agents: Novel 4-bromo-1H-indazole derivatives have been designed and synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division.[5] This makes them promising leads for the development of new antibacterial agents to combat drug-resistant bacteria.

Exemplary Role as a Synthetic Intermediate:

The following diagram illustrates how 4-Bromo-1H-indazol-6-ol can be utilized in a hypothetical synthetic pathway to generate a more complex, potentially bioactive molecule through a Suzuki coupling reaction.

Caption: Suzuki coupling of 4-Bromo-1H-indazol-6-ol.

Safety and Handling

As with all laboratory chemicals, 4-Bromo-1H-indazol-6-ol should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-1H-indazol-6-ol is a strategically important building block for the synthesis of novel, biologically active compounds. Its well-defined structure and the presence of versatile functional groups make it an invaluable tool for medicinal chemists in the design and development of new therapeutics. The synthetic strategies and potential applications outlined in this guide underscore its significance in the ongoing quest for more effective treatments for a range of human diseases.

References

-

Chem-Impex. 4-Bromo-6-methyl-1H-indazole. [Link]

-

MySkinRecipes. 4-Bromo-1H-indazole-6-carboxylic acid. [Link]

- Google Patents. Preparation method of 4-bromo-5-methyl-1H-indazole.

-

MySkinRecipes. 4-Bromo-1H-indazole-6-carboxylic acid. [Link]

-

PubMed. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]

- 4. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 4-Bromo-1H-indazol-6-ol Derivatives: A Guide for Discovery and Development

An In-Depth Technical Guide

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and investigational agents.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for designing molecules with a wide array of biological activities, including potent kinase inhibition for cancer therapy.[3][4] This guide focuses on a specific, novel subclass: 4-Bromo-1H-indazol-6-ol derivatives. We will dissect the rationale for their investigation, propose robust synthetic and biological evaluation workflows, and explore their potential as next-generation therapeutic agents. By combining insights from established indazole chemistry with predictive analysis, this document serves as a technical roadmap for researchers, chemists, and drug development professionals aiming to innovate in this promising chemical space.

The Scientific Rationale: Deconstructing the 4-Bromo-1H-indazol-6-ol Scaffold

The therapeutic promise of this scaffold lies in the strategic combination of its three key structural features. The selection of each component is a deliberate choice rooted in established medicinal chemistry principles.

-

The Indazole Core: This bicyclic system is relatively stable and provides a rigid framework for orienting functional groups to interact with biological targets.[1] The 1H-indazole tautomer is the most thermodynamically stable and is prevalent in many bioactive molecules.[1] Its aromatic nature allows for critical π-π stacking interactions within protein binding pockets.

-

The C4-Bromine Substituent: Halogenation is a powerful tool in drug design. The bromine atom at position 4 serves multiple functions:

-

Modulation of Electronic Properties: As an electron-withdrawing group, it can influence the acidity of the N-H proton and the overall electron distribution of the ring system, potentially enhancing binding affinity.

-

Vector for Synthesis: The bromine atom is an excellent synthetic handle, enabling further diversification of the scaffold through metal-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[3][5] This allows for the systematic exploration of the structure-activity relationship (SAR).

-

-

The C6-Hydroxyl Group: The phenol moiety at position 6 is pivotal for directing biological activity.

-

Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues (e.g., serine, threonine, aspartate) in enzyme active sites. This is particularly relevant for kinase inhibitors, which often target the ATP-binding hinge region.

-

Metabolic Site & Solubilization: The hydroxyl group can improve the compound's aqueous solubility and provides a potential site for metabolic transformations (e.g., glucuronidation), influencing the pharmacokinetic profile.

-

This strategic combination of a privileged core, a synthetic handle, and a key binding moiety makes the 4-Bromo-1H-indazol-6-ol scaffold a high-priority target for drug discovery programs.

Synthetic Strategy: A Proposed Workflow

The creation of a library of these derivatives is the first critical step. While numerous methods exist for indazole synthesis, a robust and adaptable approach is required.[1][6] The following workflow outlines a logical pathway from commercially available starting materials to the final compounds.

Caption: Proposed synthetic workflow for 4-Bromo-1H-indazol-6-ol derivatives.

Predicted Biological Activity: Targeting Protein Kinases

Indazole derivatives are renowned for their activity as protein kinase inhibitors, with several approved drugs like Pazopanib and Axitinib built upon this scaffold.[3] The structural features of 4-Bromo-1H-indazol-6-ol align perfectly with the requirements for binding to the ATP pocket of many kinases.

Primary Hypothesis: Derivatives of this scaffold will function as ATP-competitive inhibitors of protein kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFR), Epidermal Growth Factor Receptor (EGFR), and Extracellular signal-regulated kinases (ERK).[1]

Caption: Potential mechanism of action targeting receptor or downstream kinases.

Other potential activities reported for the broader indazole class include anti-inflammatory, antimicrobial, and anti-HIV effects, which could be explored in secondary screening.[2][4]

Experimental Protocols for Biological Evaluation

A tiered approach is recommended to efficiently screen and characterize novel derivatives. The following protocols are designed to be robust and provide clear, actionable data.

Tier 1: Primary Anti-proliferative Screening

Objective: To identify derivatives with cytotoxic or cytostatic activity against a panel of human cancer cell lines.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., H1975 for EGFR, HT29 for ERK pathway dependency) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

-

Causality Insight: Seeding density is optimized per cell line to ensure cells are in the logarithmic growth phase during the experiment, providing a sensitive window for detecting anti-proliferative effects.

-

-

Compound Treatment: Prepare serial dilutions of the indazole derivatives (e.g., from 100 µM to 1 nM) in appropriate cell culture media. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 incubator.

-

Causality Insight: A 72-hour incubation period is standard for assessing anti-proliferative effects, as it covers multiple cell doubling times.

-

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Tier 2: Target Engagement & Enzymatic Inhibition

Objective: To confirm that the active compounds directly inhibit the activity of a purified target kinase.

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)

-

Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., EGFR T790M), the kinase-specific substrate peptide, and ATP at its Km concentration.

-

Inhibitor Addition: Add the indazole derivatives at various concentrations.

-

Kinase Reaction: Incubate the reaction at room temperature for 1 hour to allow for ATP consumption.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Causality Insight: Depleting the unused ATP is essential to prevent it from interfering with the subsequent luciferase-based detection step, ensuring the signal is directly proportional to the ADP produced by the kinase.

-

-

Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: A lower luminescent signal indicates greater kinase inhibition. Plot the results to determine the enzymatic IC50.

Tier 3: Mechanism of Action in a Cellular Context

Objective: To verify that the compound inhibits the intended signaling pathway within the cell.

Protocol: Western Blot for Phospho-Protein Levels

-

Cell Treatment: Treat cells with the indazole derivative at concentrations around its cellular IC50 for a short period (e.g., 2-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Causality Insight: Phosphatase inhibitors are critical. Without them, cellular phosphatases will rapidly dephosphorylate target proteins after lysis, leading to a false-negative result.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Re-probe the membrane with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., β-actin) to confirm equal loading and specific inhibition of phosphorylation.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic analysis of the biological data is key to advancing a lead series. Quantitative data should be organized for clear comparison.

Table 1: Hypothetical Biological Data for a Series of 4-Bromo-1H-indazol-6-ol Derivatives

| Compound ID | R¹ (at N1) | R² (at O6) | H1975 Cell Viability IC₅₀ (µM) | EGFR T790M Kinase IC₅₀ (µM) |

| Core-01 | H | H | > 50 | > 50 |

| DER-01 | Methyl | H | 15.2 | 8.5 |

| DER-02 | Cyclopropyl | H | 5.8 | 2.1 |

| DER-03 | Phenyl | H | 9.3 | 4.7 |

| DER-04 | Cyclopropyl | Methyl | 25.6 | 18.9 |

From this hypothetical data, an initial SAR can be deduced:

-

The unsubstituted core is inactive.

-

Small alkyl groups at the N1 position (like cyclopropyl in DER-02 ) appear more favorable for activity than larger aryl groups or simple methyl groups.

-

Modification of the C6-hydroxyl group (as in DER-04 ) is detrimental to activity, highlighting its likely importance as a hydrogen bond donor.

This iterative process of synthesis, testing, and analysis drives the optimization of potency and drug-like properties.

Caption: The iterative cycle of drug discovery and lead optimization.

Conclusion

The 4-Bromo-1H-indazol-6-ol scaffold represents a highly promising, yet underexplored, area for therapeutic innovation. Its design is rationally based on the well-documented success of the indazole core in medicinal chemistry. The strategic placement of the bromo and hydroxyl functionalities provides both a vector for synthetic elaboration and key interaction points for potent and selective target engagement, particularly within the protein kinase family. The experimental workflows detailed in this guide offer a clear, validated path for synthesizing, screening, and characterizing novel derivatives. By following this structured approach, research and development teams can efficiently unlock the full therapeutic potential of this exciting class of molecules.

References

- ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.

- FAQ. (n.d.). How to Prepare 4-BROMO-6-FLUORO (1H)INDAZOLE: A Useful Indole Derivative.

-

Cai, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4987. Retrieved from [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127902. Retrieved from [Link]

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Köksal, Z., & Alim, Z. (2020). Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles. Drug and Chemical Toxicology. Retrieved from [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(13), 5637-5645. Retrieved from [Link]

-

Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1438-1466. Retrieved from [Link]

-

Sawant, S. D., et al. (2023). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. ResearchGate. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

Unlocking the Therapeutic Potential of 4-Bromo-1H-indazol-6-ol: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics, particularly protein kinase inhibitors.[1] This technical guide delineates the prospective therapeutic applications of a novel derivative, 4-Bromo-1H-indazol-6-ol, with a primary focus on its potential as an anti-cancer agent. We provide a comprehensive roadmap for its synthesis, in silico evaluation, in vitro characterization, and preclinical assessment. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework to explore the full therapeutic potential of this promising molecule.

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition

The 1H-indazole core is a bioisostere of purine and has demonstrated a remarkable ability to interact with the ATP-binding pockets of a diverse range of protein kinases.[2][3] This has led to the successful development of several FDA-approved kinase inhibitors containing the indazole moiety, such as axitinib and pazopanib, for the treatment of various cancers.[4][5] The versatility of the indazole ring allows for strategic substitutions to modulate potency, selectivity, and pharmacokinetic properties. The introduction of a bromine atom, as in 4-Bromo-1H-indazol-6-ol, offers a valuable handle for further synthetic modifications, while the hydroxyl group can participate in key hydrogen bonding interactions within the kinase active site, potentially enhancing binding affinity.

Therapeutic Hypothesis: 4-Bromo-1H-indazol-6-ol as a Novel Kinase Inhibitor

Based on the extensive precedent of indazole-based kinase inhibitors, we hypothesize that 4-Bromo-1H-indazol-6-ol possesses the requisite structural features to function as a potent inhibitor of protein kinases implicated in oncogenic signaling pathways. The strategic placement of the bromine and hydroxyl groups suggests the potential for high-affinity binding to the ATP pocket of kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora kinases, or Fibroblast Growth Factor Receptors (FGFRs), all of which are validated targets in oncology.[4][6][7]

This guide outlines a systematic approach to validate this hypothesis, progressing from initial synthesis and computational modeling to rigorous preclinical evaluation.

Synthetic Pathway and Characterization

While a direct, one-pot synthesis for 4-Bromo-1H-indazol-6-ol is not yet established in the literature, a plausible and efficient multi-step synthetic route can be devised based on established methodologies for the synthesis of substituted indazoles.

Proposed Synthetic Scheme:

A potential synthetic route could commence with a suitable commercially available substituted aniline, followed by diazotization and cyclization to form the indazole core. Subsequent regioselective bromination would yield the target compound.

Table 1: Proposed Key Steps and Reagents for the Synthesis of 4-Bromo-1H-indazol-6-ol

| Step | Transformation | Key Reagents and Conditions |

| 1 | Formation of a substituted 2-methylaniline precursor | Commercially available starting material |

| 2 | Diazotization and cyclization to form 1H-indazol-6-ol | Sodium nitrite, acid; followed by a cyclization reaction |

| 3 | Regioselective bromination at the C4 position | N-Bromosuccinimide (NBS) or other suitable brominating agent |

Detailed experimental protocols for similar transformations can be found in the literature for the synthesis of related indazole derivatives.[8][9]

Preclinical Drug Discovery and Development Workflow

The following sections detail a comprehensive workflow for the preclinical evaluation of 4-Bromo-1H-indazol-6-ol, from initial in silico assessment to in vivo efficacy studies.

Figure 1: Preclinical Drug Discovery Workflow for 4-Bromo-1H-indazol-6-ol.

In Silico Modeling and Target Identification

The initial step involves computational methods to predict the binding affinity of 4-Bromo-1H-indazol-6-ol to a panel of known kinase targets.

-

Protein Preparation: Obtain the 3D crystal structures of relevant kinases (e.g., VEGFR2, Aurora A, FGFR1) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: Generate the 3D structure of 4-Bromo-1H-indazol-6-ol and perform energy minimization.

-

Molecular Docking: Utilize docking software (e.g., AutoDock, Glide) to predict the binding mode and estimate the binding affinity of the compound to the active site of each kinase.

-

Analysis: Analyze the docking poses and binding energies to identify high-probability kinase targets.

In Vitro Biological Evaluation

The primary goal is to determine the inhibitory activity of 4-Bromo-1H-indazol-6-ol against the prioritized kinase targets identified through in silico modeling.

-

Reaction Setup: In a 96-well plate, combine the recombinant kinase, a suitable substrate peptide, and varying concentrations of 4-Bromo-1H-indazol-6-ol in a kinase buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the amount of remaining ATP.

-

Data Analysis: Plot the percent inhibition against the compound concentration and calculate the IC50 value.

To confirm the on-target activity in a cellular context, a panel of cancer cell lines with known dependencies on the targeted kinase will be utilized.

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 4-Bromo-1H-indazol-6-ol for 72 hours.

-

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

In Vitro ADME/Tox Profiling

Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of 4-Bromo-1H-indazol-6-ol is crucial for its development as a drug candidate.

Table 2: Key In Vitro ADME/Tox Assays

| Assay | Purpose |

| Metabolic Stability | To assess the compound's stability in the presence of liver microsomes. |

| Caco-2 Permeability | To predict intestinal absorption. |

| Plasma Protein Binding | To determine the extent of binding to plasma proteins. |

| CYP450 Inhibition | To evaluate the potential for drug-drug interactions. |

| hERG Inhibition | To assess the risk of cardiotoxicity. |

| Cytotoxicity | To determine the general toxicity against non-cancerous cell lines. |

In Vivo Preclinical Studies

PK studies are performed in animal models (e.g., mice or rats) to understand the in vivo disposition of the compound.

The anti-tumor efficacy of 4-Bromo-1H-indazol-6-ol will be evaluated in well-established preclinical cancer models.

-

Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Administer 4-Bromo-1H-indazol-6-ol to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker assessment).

Proposed Signaling Pathway and Mechanism of Action

Assuming 4-Bromo-1H-indazol-6-ol is a potent VEGFR2 inhibitor, its mechanism of action would involve the blockade of downstream signaling pathways that promote angiogenesis, cell proliferation, and survival.

References

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chembk.com [chembk.com]

- 9. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility and Stability of 4-Bromo-1H-indazol-6-ol in DMSO

Abstract

This technical guide provides an in-depth framework for assessing the solubility and stability of 4-Bromo-1H-indazol-6-ol, a substituted indazole of significant interest in medicinal chemistry and drug discovery. Recognizing the limited availability of direct experimental data for this specific molecule, this document synthesizes best practices from analogous indazole derivatives and established principles of small molecule handling. It offers detailed protocols for solubility determination and forced degradation studies, enabling researchers to generate reliable and reproducible data critical for advancing drug development programs. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and utilize 4-Bromo-1H-indazol-6-ol in their research endeavors.

Introduction: The Significance of 4-Bromo-1H-indazol-6-ol and the Critical Role of DMSO

The indazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, renowned for a broad spectrum of biological activities, including kinase inhibition. The specific analogue, 4-Bromo-1H-indazol-6-ol, possesses key structural features—a bromine atom and a hydroxyl group—that can significantly influence its physicochemical properties and biological interactions. Understanding its behavior in solution is paramount for its successful application in high-throughput screening, in vitro assays, and as a synthetic building block.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice in early-stage drug discovery for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][2][3] Its miscibility with aqueous media makes it an indispensable vehicle for preparing high-concentration stock solutions of test compounds.[1] However, the use of DMSO is not without its challenges. Its hygroscopic nature and potential to influence compound stability necessitate a thorough and systematic evaluation of a compound's solubility and stability profile in this solvent.[4][5] This guide provides the foundational knowledge and actionable protocols to comprehensively characterize 4-Bromo-1H-indazol-6-ol in DMSO.

Physicochemical Properties of Substituted Indazoles

| Property | 4-Bromo-1H-indazole (for reference) | 4-Bromo-1H-indazol-6-ol (Predicted Influence of -OH) |

| Molecular Formula | C₇H₅BrN₂ | C₇H₅BrN₂O |

| Molecular Weight | 197.03 g/mol [6] | 213.03 g/mol |

| Appearance | Off-white to light brown solid[7] | Likely a solid, color may vary |

| Melting Point | 160-165 °C | May differ due to changes in crystal lattice energy |

| Solubility in DMSO | 100 mg/mL (507.54 mM), may require sonication[7] | Expected to be soluble, but quantitative value requires experimental determination |

| Storage (Solid) | 2-8°C or -20°C for 3 years[7] | Similar low-temperature, desiccated storage is recommended |

| Storage (in DMSO) | -80°C for 6 months, -20°C for 1 month[7][8] | Similar storage conditions are advisable, with caution regarding stability |

Determining the Solubility of 4-Bromo-1H-indazol-6-ol in DMSO

A precise understanding of a compound's solubility is critical for preparing accurate stock solutions and avoiding compound precipitation during assays, a common source of experimental variability.[9][10] Both thermodynamic and kinetic solubility are important parameters in drug discovery.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution. The shake-flask method is the gold standard for this measurement.

Experimental Protocol:

-

Preparation: Add an excess amount of solid 4-Bromo-1H-indazol-6-ol to a known volume of anhydrous DMSO in a glass vial.

-

Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Kinetic Solubility in Aqueous Buffers

Kinetic solubility is a high-throughput assessment of the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer. This is highly relevant for in vitro biological assays.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Bromo-1H-indazol-6-ol in 100% anhydrous DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Aqueous Dilution: Transfer a small volume of each DMSO solution to a corresponding well in a new 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4), ensuring the final DMSO concentration is low and consistent (typically ≤ 1%).

-

Incubation and Analysis: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 and 24 hours). Measure the turbidity of each well using a nephelometer or determine the concentration of the compound remaining in solution by HPLC-UV or LC-MS/MS after filtration or centrifugation.

Assessing the Stability of 4-Bromo-1H-indazol-6-ol in DMSO

The stability of a compound in its DMSO stock solution is critical for the integrity of screening data. Degradation can lead to a decrease in the concentration of the active compound and the formation of new entities with potentially confounding biological activities.

Best Practices for Storage of DMSO Stock Solutions

To minimize degradation, adherence to best practices for the storage of DMSO solutions is essential.

-

Use Anhydrous DMSO: DMSO is highly hygroscopic and absorbed water can facilitate compound degradation.[4][5] Use fresh, high-purity, anhydrous DMSO for stock solution preparation.

-

Low-Temperature Storage: Store stock solutions at -20°C or -80°C to slow down potential degradation reactions.[8]

-

Aliquoting: Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles, which can compromise compound stability.[4]

-

Inert Atmosphere: For particularly sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Protection from Light: Store solutions in amber vials or otherwise protected from light to prevent photolytic degradation.[4]

Experimental Workflow for Stability Assessment

A systematic study should be conducted to evaluate the stability of 4-Bromo-1H-indazol-6-ol in DMSO over time and under various conditions.

dot

Caption: Experimental workflow for assessing the long-term stability of 4-Bromo-1H-indazol-6-ol in DMSO.

Protocol for Long-Term Stability Study:

-

Stock Preparation: Prepare a stock solution of 4-Bromo-1H-indazol-6-ol in anhydrous DMSO at a relevant concentration (e.g., 1 mM or 10 mM).

-

Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared stock solution via a stability-indicating HPLC-UV/MS method to determine the initial purity and chromatographic profile.

-

Storage: Aliquot the remaining stock solution into multiple vials and store them under different conditions: -80°C, -20°C, 4°C, and room temperature (as a stress condition). Ensure some vials are protected from light.

-

Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 weeks), retrieve a vial from each storage condition.

-

Sample Analysis: Allow the sample to thaw completely and reach room temperature. Analyze by the same HPLC-UV/MS method used for the initial analysis.

-

Data Evaluation: Compare the purity of the stored sample to the T=0 sample. Calculate the percentage of the parent compound remaining and look for the appearance of new peaks, which may indicate degradation products.

Forced Degradation Studies

Forced degradation (or stress testing) is employed to identify the likely degradation products and pathways of a compound under harsh conditions. This information is crucial for developing stability-indicating analytical methods.

dot

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. researchgate.net [researchgate.net]

- 10. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Bromo-1H-indazol-6-ol: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 4-Bromo-1H-indazol-6-ol, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. In the absence of direct experimental data, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its characteristic spectral features. By analyzing data from structurally analogous compounds, this guide offers a robust predictive framework for researchers. Furthermore, it outlines detailed, field-proven protocols for the acquisition and analysis of high-quality spectroscopic data, ensuring scientific integrity and reproducibility. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.

Introduction: The Significance of 4-Bromo-1H-indazol-6-ol

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities. The introduction of a bromine atom and a hydroxyl group at specific positions, as in 4-Bromo-1H-indazol-6-ol, is anticipated to modulate its electronic properties and potential biological interactions significantly. Accurate structural elucidation through spectroscopic methods is a cornerstone of modern chemical research and is indispensable for confirming the identity, purity, and stability of such novel compounds.

While experimental spectroscopic data for 4-Bromo-1H-indazol-6-ol is not yet publicly available, this guide provides a detailed predictive analysis based on established spectroscopic principles and data from closely related analogues. This predictive approach serves as a valuable preliminary tool for researchers, enabling them to anticipate spectral outcomes and aiding in the interpretation of experimentally acquired data.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for 4-Bromo-1H-indazol-6-ol. These predictions are based on the analysis of substituent effects and comparison with known data for related indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] The predicted ¹H and ¹³C NMR spectra of 4-Bromo-1H-indazol-6-ol are discussed below.

To facilitate the discussion of NMR data, the standard IUPAC numbering for the indazole ring is used.

Figure 1: Molecular Structure of 4-Bromo-1H-indazol-6-ol with atom numbering.

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| 1-H (NH) | 12.0 - 13.5 | broad singlet | - | The acidic proton of the indazole NH group typically appears as a broad singlet at a very downfield chemical shift. |

| 3-H | 8.0 - 8.3 | singlet | - | The proton at the C3 position is expected to be a singlet due to the absence of adjacent protons. |

| 5-H | 7.0 - 7.3 | doublet | ~1.5 - 2.5 | This proton is coupled to the 7-H proton (meta-coupling), resulting in a doublet with a small coupling constant. The electron-donating hydroxyl group at C6 will shield this proton, shifting it upfield compared to an unsubstituted indazole. |

| 7-H | 7.4 - 7.7 | doublet | ~1.5 - 2.5 | Coupled to the 5-H proton (meta-coupling). The bromine at C4 will have a deshielding effect, shifting it downfield. |

| 6-OH | 9.5 - 10.5 | broad singlet | - | The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on concentration and temperature. |

The predicted ¹³C NMR spectrum would provide insights into the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | 130 - 135 | The C3 carbon is typically found in this region for indazole systems. |

| C3a | 120 - 125 | This bridgehead carbon is shielded relative to other aromatic carbons. |

| C4 | 100 - 105 | The direct attachment of the bromine atom will cause a significant upfield shift for this carbon (ipso-effect). |

| C5 | 115 - 120 | This carbon is ortho to the electron-donating hydroxyl group, leading to some shielding. |

| C6 | 150 - 155 | The carbon bearing the hydroxyl group will be significantly deshielded. |

| C7 | 105 - 110 | This carbon is para to the hydroxyl group and will be shielded. |

| C7a | 140 - 145 | The other bridgehead carbon, typically found in this region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[2]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong | Stretching |

| N-H (indazole) | 3100 - 3300 | Broad, Medium | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium to Weak | Stretching |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong | Stretching |

| C-O (hydroxyl) | 1200 - 1300 | Strong | Stretching |

| C-Br | 500 - 600 | Medium to Strong | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.[3][4]

| m/z Value | Predicted Ion | Rationale |

| 212/214 | [M]⁺ | The molecular ion peak. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities. |

| 183/185 | [M - CHO]⁺ | Loss of a formyl radical is a common fragmentation pathway for phenols. |

| 133 | [M - Br]⁺ | Loss of the bromine atom. |

| 104 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the indazole ring. |

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for 4-Bromo-1H-indazol-6-ol.

NMR Data Acquisition

Figure 2: Workflow for NMR data acquisition and processing.

IR Data Acquisition (ATR-FTIR)

Figure 3: Workflow for ATR-FTIR data acquisition.

MS Data Acquisition (LC-MS)

Figure 4: Workflow for LC-MS data acquisition.

Conclusion

This technical guide has presented a detailed predictive analysis of the NMR, IR, and MS spectra of 4-Bromo-1H-indazol-6-ol, a compound of significant interest in contemporary chemical research. By grounding these predictions in the established principles of spectroscopy and drawing comparisons with structurally related molecules, this document provides a solid foundation for the future experimental characterization of this and similar novel compounds. The inclusion of robust, step-by-step protocols for data acquisition underscores the commitment to scientific rigor and reproducibility. It is our hope that this guide will serve as a valuable and practical resource for scientists in the pharmaceutical and chemical research communities, facilitating the efficient and accurate elucidation of new molecular structures.

References

-

ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Retrieved from [Link]

-

University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Semantic Scholar. (2006). An infrared spectroscopic study of protonated and cationic indazole. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

Sources

An Investigatory Guide to Elucidating the Mechanism of Action of 4-Bromo-1H-indazol-6-ol

Abstract

The indazole scaffold is a privileged structure in modern medicinal chemistry, renowned for its ability to mimic purine bases and effectively interact with the ATP-binding pockets of protein kinases.[1] This has led to the development of numerous indazole-based therapeutic agents, particularly in oncology.[2] 4-Bromo-1H-indazol-6-ol is a novel compound belonging to this promising class. While direct mechanistic data for this specific molecule is not yet publicly available, its structural similarity to known kinase inhibitors—including intermediates used to synthesize Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors—provides a strong rationale for investigating its potential as a modulator of protein kinase activity.[3]

This technical guide presents a comprehensive, field-proven framework for researchers and drug development professionals to systematically elucidate the mechanism of action (MoA) of 4-Bromo-1H-indazol-6-ol. We move beyond a simple listing of protocols to explain the causal logic behind each experimental phase, creating a self-validating workflow that builds from broad, unbiased screening to precise, high-confidence mechanistic validation. This document serves as a strategic roadmap for characterizing novel indazole derivatives, ensuring that data-driven decisions guide the compound's progression from initial hit to a well-understood lead candidate.

Part 1: Foundational Characterization & Hypothesis Generation

The initial phase of any MoA study is designed to move from the unknown to a testable, data-supported hypothesis. For a novel compound like 4-Bromo-1H-indazol-6-ol, we must first identify its most probable biological targets in an unbiased manner.